molecular formula C18H16N4O3S B2544327 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide CAS No. 1396851-96-9

2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide

Cat. No. B2544327
CAS RN: 1396851-96-9
M. Wt: 368.41
InChI Key: VNZSJIYFSFAATK-UHFFFAOYSA-N
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Description

The compound 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications, possibly as an anticancer agent. This assumption is based on the structural similarities it shares with compounds discussed in the provided papers, which include various functionalized oxazoles and thiazole derivatives that have been evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of related oxazole derivatives typically involves nucleophilic ring-opening of oxazolone followed by a cyclization process. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a template for synthesizing 2-phenyl-3,4-substituted oxazoles, which suggests that a similar approach could be employed for the synthesis of the compound . The synthesis of related thiazole derivatives, as mentioned in another study, involves exploring the structure-activity relationship (SAR) of arylacetamido groups attached to the phenylthiazole core .

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that contribute to their stability and potential biological activity. For example, in the crystal structure of a related compound, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the cyclopropyl ring is oriented almost perpendicular to the benzene ring, and there are specific intermolecular interactions such as O—H⋯O and C—H⋯N that stabilize the crystal structure . These structural features could be relevant when considering the molecular structure of 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of oxazole and thiazole derivatives is influenced by the presence of substituents and the nature of the functional groups attached to the core structure. The synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives, for example, show that the introduction of different substituents can lead to variations in cytotoxic activity against various cancer cell lines . This suggests that the chemical reactions involving the compound of interest would likely be influenced by the specific substituents present in its structure.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide are not provided, we can infer from related compounds that factors such as solubility, melting point, and stability could be affected by the presence of the cyclopropyl and thiazole groups. The intermolecular interactions observed in the crystal structures of similar compounds also suggest that the compound may exhibit unique properties that could be relevant for its solubility and formulation as a potential drug candidate .

Scientific Research Applications

Synthesis Applications

Copper-Catalyzed Intramolecular Cyclization
An efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which could be related to the core structure of the compound , involves copper-catalyzed intramolecular cyclization. This process allows the introduction of various functional groups, contributing to the synthesis of complex molecules like texamine and uguenenazole (Kumar et al., 2012).

Gold-Catalyzed Oxidation Strategy
Another approach involves the use of gold-catalyzed oxidation to synthesize 2,4-oxazole derivatives, indicating the potential for creating a variety of oxazole-based molecules through selective reactions (Luo et al., 2012).

Spirocyclopropanation
Research has shown methods for creating spiro[cyclopropane-1,4′-oxazoline]s, demonstrating the versatility of cyclopropane and oxazole moieties in constructing spiro-compounds, which are important in drug development (Dalai et al., 2008).

Biological Activity

mGluR1 Antagonist Activity
Compounds containing the isothiazole moiety have shown potential as mGluR1 antagonists, indicating the relevance of such structures in developing therapies for conditions like persistent pain (Fisher et al., 2012).

Antiproliferative Activity
Research into molecules with similar structural features has indicated significant inhibitory activity against cancer cell lines, showcasing the potential therapeutic applications of such compounds in oncology (Lu et al., 2021).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-19-15(9-26-10)12-3-2-4-13(7-12)20-17(24)14-8-25-18(21-14)22-16(23)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSJIYFSFAATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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